1S/C10H10O4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12)
. The Canonical SMILES is CC1=CC2=C(C=C1C(=O)O)OCCO2
. This compound falls under the category of heterocyclic compounds, specifically those containing a benzodioxine moiety. It is classified as an aromatic compound due to its benzene-like structure, combined with a dioxine ring system that includes two oxygen atoms in its cyclic structure.
The synthesis of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves several key steps:
The industrial production methods for this compound are not extensively documented but would generally involve optimizing reaction conditions for scale-up and efficiency .
The molecular structure of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be described as follows:
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo several types of chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid primarily involves its interaction with biological targets:
This mechanism underpins its potential therapeutic applications in medicinal chemistry .
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several notable applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2